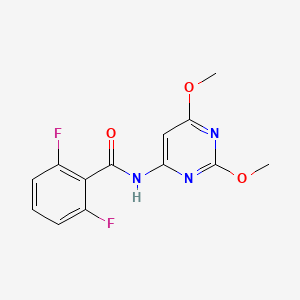

N-(2,6-dimethoxypyrimidin-4-yl)-2,6-difluorobenzamide

Description

N-(2,6-Dimethoxypyrimidin-4-yl)-2,6-difluorobenzamide is a benzamide derivative characterized by a 2,6-dimethoxypyrimidin-4-yl group attached to a 2,6-difluorobenzamide scaffold. This compound belongs to a class of molecules with broad applications in medicinal and agrochemical research, particularly due to its structural similarity to benzoylurea insecticides and antibacterial agents. The fluorine atoms at the 2, and 6-positions of the benzamide ring are critical for enhancing molecular stability and interaction with biological targets, such as bacterial cell division proteins (e.g., FtsZ) .

Properties

Molecular Formula |

C13H11F2N3O3 |

|---|---|

Molecular Weight |

295.24 g/mol |

IUPAC Name |

N-(2,6-dimethoxypyrimidin-4-yl)-2,6-difluorobenzamide |

InChI |

InChI=1S/C13H11F2N3O3/c1-20-10-6-9(17-13(18-10)21-2)16-12(19)11-7(14)4-3-5-8(11)15/h3-6H,1-2H3,(H,16,17,18,19) |

InChI Key |

BVZJJQLUSQOTJI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=NC(=C1)NC(=O)C2=C(C=CC=C2F)F)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethoxypyrimidin-4-yl)-2,6-difluorobenzamide typically involves the reaction of 2,6-dimethoxypyrimidine with 2,6-difluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction conditions generally include:

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: Room temperature to reflux

- Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethoxypyrimidin-4-yl)-2,6-difluorobenzamide undergoes various chemical reactions, including:

Oxidation: The methoxy groups on the pyrimidine ring can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide bond can be reduced to form the corresponding amine.

Substitution: The fluorine atoms on the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2,6-dimethoxypyrimidin-4-yl)-2,6-difluorobenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,6-dimethoxypyrimidin-4-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The pathways involved in its mechanism of action can include inhibition of signal transduction pathways or modulation of gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Benzoylurea Class

Several structurally related compounds share the 2,6-difluorobenzamide motif but differ in substituents on the pyrimidine or phenyl rings. Key examples include:

Key Observations :

- Pyrimidine vs. Phenyl Modifications : The target compound’s 2,6-dimethoxypyrimidine group distinguishes it from analogues like Teflubenzuron and Lufenuron, which feature halogenated phenyl rings. Methoxy groups may enhance solubility compared to halogens .

- Fluorine Substitution : All compounds retain the 2,6-difluorobenzamide core, which is critical for conformational rigidity and target binding .

Antibacterial Activity

The target compound inhibits FtsZ, a bacterial cell division protein. Docking studies reveal that the 2,6-difluorobenzamide motif adopts a nonplanar conformation, enabling van der Waals interactions with Val203, Val297, and Asn263 residues in FtsZ. This mechanism is shared with other 2,6-difluorobenzamide derivatives but varies in potency depending on substituents .

Antifungal and Insecticidal Activity

- Hexaflumuron and Diflubenzuron act as chitin synthesis inhibitors, disrupting insect molting. Their efficacy correlates with halogen substituents (e.g., Cl, F), which enhance environmental persistence but may increase toxicity .

- Lufenuron targets flea egg development, leveraging its hexafluoropropoxy group for prolonged activity .

Physicochemical Properties

Data from synthetic analogues (e.g., compounds 4c–4m ) highlight trends:

Key Insight : Methoxy groups improve solubility compared to halogens, making the target compound more suitable for formulations requiring aqueous compatibility.

Regulatory and Environmental Considerations

- Diflubenzuron : Classified as a marine pollutant (UN3082) due to chlorophenyl substituents .

- Hexaflumuron : Requires stringent handling (Safety Data Sheet: P560) due to tetrafluoroethoxy groups .

- Target Compound: No direct regulatory data available, but methoxy groups may reduce environmental persistence compared to halogenated analogues.

Biological Activity

N-(2,6-dimethoxypyrimidin-4-yl)-2,6-difluorobenzamide is a synthetic compound known for its potential biological activities, particularly in agricultural and pharmaceutical applications. This article explores its biological activity, including its mechanism of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural configuration that includes a pyrimidine ring substituted with two methoxy groups at positions 2 and 6, and a benzamide moiety with difluoro substitutions. This configuration is critical for its biological activity. The molecular formula is , and its molecular weight is approximately 286.25 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes or receptors involved in pest metabolism or fungal growth regulation. For instance, studies indicate that similar compounds can inhibit the FtsZ protein, which is crucial for bacterial cell division .

- Chitin Synthesis Inhibition : Recent findings suggest that compounds with similar structures exhibit significant inhibition of chitin synthesis in insects. This could lead to effective pest control strategies .

- Hydrophobic Interactions : The presence of fluorine atoms enhances hydrophobic interactions with biological targets, potentially increasing binding affinity and specificity .

Comparative Biological Activity

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-methylpyrimidin-2-yl)-2,5-difluorobenzamide | Methyl group on pyrimidine; difluoro substitution | Potential insecticidal |

| N-(3-chloropyrimidin-4-yl)-3-fluorobenzamide | Chlorine substitution; single fluorine atom | Antifungal activity |

| N-(2-methoxypyrimidin-5-yl)-4-fluorobenzamide | Methoxy group; different position for fluorination | Antiviral properties |

| N-(2-thiophen-3-yl)pyrimidin-4-yl)-3-fluorobenzamide | Thiophene ring; fluorinated benzene | Insecticidal effects |

The unique combination of functional groups in this compound enhances its biological activity compared to other derivatives.

Case Studies and Research Findings

- Insecticidal Activity : A study demonstrated that modifications in the substituents on the pyrimidine or benzene rings could lead to enhanced larvicidal activity against specific insect species. The compound showed promising results in controlling pests resistant to conventional pesticides.

- Antibacterial Properties : Molecular docking studies have indicated that the compound binds effectively to the FtsZ protein in bacteria like Staphylococcus aureus, suggesting potential as an antibacterial agent . The fluorinated derivatives exhibited increased activity compared to their non-fluorinated counterparts.

- Fungal Inhibition : Research has shown that similar compounds can inhibit fungal growth effectively, indicating that this compound may possess antifungal properties as well.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.